Diazaborine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

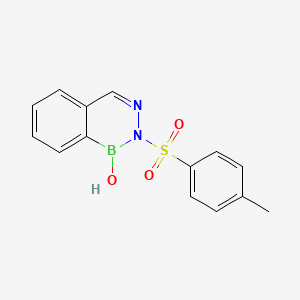

Diazaborine is a organonitrogen heterocyclic compound consisting of 2,3,1-benzodiazaborinine substituted at positions 1 and 2 by hydroxy and 4-toluenesufonyl groups respectively. It is an organoboron compound, an organonitrogen heterocyclic compound and a sulfonamide.

Wissenschaftliche Forschungsanwendungen

Inhibition of Ribosome Biogenesis

Diazaborine is recognized as the only known inhibitor of ribosome biogenesis in eukaryotic cells. It specifically targets the AAA-ATPase Drg1, inhibiting its ATP hydrolysis activity, which is crucial for the maturation of ribosomal subunits. Research indicates that this compound blocks the release of Rlp24 from pre-60S ribosomal particles, thereby preventing further maturation processes.

Key Findings:

- Mechanism: this compound binds to the D2 domain of Drg1, leading to covalent modification of bound nucleotides, which inhibits ribosome assembly .

- Structural Insights: High-resolution cryo-electron microscopy has elucidated the binding mode of this compound within the Drg1 hexamer, providing a detailed understanding of its inhibitory mechanism .

Antibacterial Properties

This compound has demonstrated antibacterial activity by inhibiting fatty acid biosynthesis in Saccharomyces cerevisiae (yeast). Studies have shown that treatment with this compound results in the accumulation of aberrant mRNAs and disrupts ribosomal subunit maturation.

Case Study:

- Effect on Ribosomal Subunits: this compound treatment leads to a significant decrease in free 60S ribosomal subunits and affects polysome profiles, indicating its role in disrupting normal ribosome function .

Bioorthogonal Chemistry

Recent advancements have highlighted this compound's potential in bioorthogonal applications. The compound can form stable conjugates with sulfonyl hydrazides at physiological pH, enabling efficient labeling and imaging techniques in live cells.

Application Highlights:

- Conjugation Efficiency: The reaction between this compound and ortho-carbonyl phenylboronic acid is rapid and quantitative, facilitating its use in pretargeted imaging and peptide delivery systems .

- Biocompatibility: The formation of this compound conjugates maintains efficacy even in complex biological environments, making it suitable for a variety of biomedical applications .

Inhibition of Human Neutrophil Elastase

Diazaborines have been identified as novel inhibitors of human neutrophil elastase, an enzyme implicated in various inflammatory diseases. The synthesis of diazaborines can be achieved through straightforward methods yielding high purity.

Research Findings:

- Inhibition Mechanism: Studies indicate that diazaborines effectively inhibit elastase activity, suggesting their potential therapeutic role in managing inflammatory conditions .

Potential Antifungal Applications

Given the increasing incidence of invasive fungal infections among immunocompromised patients, this compound's antifungal properties are being explored. Its mechanism involves disrupting essential cellular processes in fungal cells.

Clinical Relevance:

- Fungal Infections: Research indicates that this compound may be effective against various fungi that pose significant risks to immunocompromised individuals, such as Candida and Aspergillus species .

Data Summary Table

Eigenschaften

Molekularformel |

C14H13BN2O3S |

|---|---|

Molekulargewicht |

300.1 g/mol |

IUPAC-Name |

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |

InChI |

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |

InChI-Schlüssel |

UQIDNSKBUXCODH-UHFFFAOYSA-N |

SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Kanonische SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.